3-Cyano-4-fluorophenylzinc bromide
Description
Historical Development and Contemporary Significance of Organozinc Compounds in Organic Synthesis
The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). digitellinc.comresearchgate.net This discovery predates the famous Grignard reagents and laid the groundwork for the theory of valence. digitellinc.com Frankland's initial preparation involved heating ethyl iodide with zinc metal, resulting in a volatile and pyrophoric liquid. wikipedia.org For a considerable period, from the 1850s to the turn of the 20th century, dialkylzincs were primary sources of nucleophilic alkyl groups for various chemical transformations. acs.orglibretexts.org
Over the decades, the field has witnessed remarkable advancements. Key milestones include the Reformatsky reaction, which utilizes zinc to form a zinc enolate for condensation with carbonyl compounds, and the Simmons-Smith reaction for cyclopropanation. organicchemistrydata.org The development of highly active zinc, such as Rieke® Zinc, revolutionized the preparation of organozinc reagents by allowing the direct reaction of zinc metal with a wider range of organic halides, including those with sensitive functional groups. sigmaaldrich.comsigmaaldrich.com
In contemporary organic synthesis, organozinc reagents are celebrated for their role in powerful carbon-carbon bond-forming reactions. sigmaaldrich.com The Nobel Prize-winning Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide, stands as a testament to their importance. wikipedia.org This reaction and others, like the Fukuyama coupling, have become essential tools for chemists in academia and industry. wikipedia.org
Classification of Organozinc Species within Organometallic Chemistry
Organozinc compounds are broadly categorized based on the number and nature of the organic and inorganic groups attached to the zinc atom. wikipedia.orguu.nl This classification is crucial for understanding their reactivity and structural diversity.
The primary classes of organozinc compounds are:
Diorganozinc compounds (R₂Zn): These species feature two organic substituents (alkyl or aryl groups) bonded to the zinc center. wikipedia.org They are generally volatile and highly reactive.
Heteroleptic organozinc compounds (RZnX): In this class, the zinc atom is bonded to one organic group and one electronegative atom or group (X), typically a halide (Cl, Br, I). wikipedia.orguu.nl These are often prepared in situ and are commonly used in cross-coupling reactions.
Organozincates (R₃Zn⁻M⁺): These are ionic compounds where the zinc atom is part of an anionic complex, with three organic groups attached, and is associated with a counter-ion (M⁺), usually an alkali metal. wikipedia.org Organozincates often exhibit enhanced reactivity and selectivity compared to their neutral counterparts. wikipedia.org
Beyond this primary classification, organozinc compounds can also be categorized based on the nature of the organic ligand (aliphatic, aromatic, etc.) and the presence of coordinating ligands that can influence their structure and reactivity. solubilityofthings.com
Distinctive Reactivity Profile and Functional Group Tolerance of Organozinc Reagents Compared to Other Organometallics
A defining characteristic of organozinc reagents is their moderate reactivity, which translates to a high degree of functional group tolerance. nih.govacs.org This feature sets them apart from more reactive organometallic counterparts like Grignard (organomagnesium) and organolithium reagents.
The carbon-zinc bond possesses a more covalent character compared to the more ionic carbon-magnesium or carbon-lithium bonds. nih.gov This reduced ionicity makes organozinc reagents less nucleophilic and basic. nih.gov Consequently, they are less prone to side reactions such as enolization or addition to sensitive functional groups.
This chemoselectivity is a significant advantage in the synthesis of complex, polyfunctional molecules. sigmaaldrich.comacs.org Organozinc reagents are compatible with a wide array of functional groups, including esters, ketones, nitriles, amides, and even some halides. sigmaaldrich.comacs.org This tolerance allows for the direct preparation of functionalized organozinc compounds, a task that is often challenging with Grignard or organolithium reagents without the use of protecting groups. sigmaaldrich.com
The Barbier reaction, which can be performed in a one-pot process and even in the presence of water, highlights the unique reactivity and reduced water sensitivity of organozinc reagents compared to Grignard reagents. sciencemadness.org
Contextualizing 3-Cyano-4-fluorophenylzinc bromide within the Field of Fluorinated Aryl Organozinc Reagents
This compound belongs to the important class of fluorinated aryl organozinc reagents. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Therefore, the development of synthetic methods to incorporate fluorinated moieties is of great interest, particularly in medicinal chemistry and materials science.
The presence of both a cyano (-CN) and a fluoro (-F) group on the aromatic ring of this compound makes it a valuable building block. The electron-withdrawing nature of these substituents influences the reactivity of the organozinc reagent. The formation of such organozinc reagents is often facilitated by the presence of electron-withdrawing groups on the aryl halide precursor. wikipedia.org
The ability to prepare and utilize fluorinated aryl organozinc reagents like this compound opens up avenues for the synthesis of complex fluorinated aromatic compounds through cross-coupling reactions.
Research Landscape and Emerging Trends in Aryl Organozinc Chemistry Relevant to this compound
The field of aryl organozinc chemistry is dynamic and continually evolving. Current research focuses on several key areas that are relevant to the application of reagents like this compound:
Development of Milder and More Efficient Preparation Methods: While the direct insertion of zinc into aryl halides is a common method, research continues to explore more efficient activation methods for zinc and alternative routes to these reagents. researchgate.net This includes the use of LiCl to promote the insertion of zinc into organic halides. acs.org
Expansion of the Scope of Cross-Coupling Reactions: The development of new and more active catalyst systems for reactions like the Negishi coupling allows for the use of a broader range of coupling partners and the formation of more complex molecular architectures. wikipedia.orgnih.gov
Exploration of Asymmetric Synthesis: A significant trend is the development of enantioselective additions of organozinc reagents to carbonyl compounds and other prochiral electrophiles, enabling the synthesis of chiral molecules with high stereocontrol. organicchemistrydata.org
Flow Chemistry and Continuous Manufacturing: The application of flow chemistry to organozinc reactions is gaining traction, offering advantages in terms of safety, scalability, and reaction control, particularly for highly reactive species.
Computational Studies: A deeper understanding of the structure, bonding, and reaction mechanisms of organozinc reagents through computational modeling is guiding the rational design of new reagents and catalysts for specific synthetic applications. researchgate.net
The ongoing advancements in these areas will undoubtedly enhance the utility and expand the applications of functionalized aryl organozinc reagents such as this compound in the years to come.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H3BrFNZn |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
zinc;2-fluorobenzene-5-ide-1-carbonitrile;bromide |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
QXTZPKLNLRXGFW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)C#N)F.[Zn+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 4 Fluorophenylzinc Bromide
Direct Oxidative Addition of Activated Zinc to Halogenated Aromatic Precursors
Direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a common and direct method for the synthesis of organozinc reagents. This oxidative addition process is highly dependent on the nature of the precursor, the activation state of the zinc, the solvent system, and the presence of additives.
Precursor Selection: Synthesis of 3-Cyano-4-fluorobromobenzene and Related Aryl Iodides/Bromides
The choice of the halogenated aromatic precursor is critical for the successful synthesis of 3-cyano-4-fluorophenylzinc bromide. The reactivity of the carbon-halogen bond follows the order I > Br > Cl. Therefore, 3-cyano-4-fluorobromobenzene and 3-cyano-4-fluoroiodobenzene are the most suitable precursors for this reaction. The presence of electron-withdrawing groups, such as the nitrile (cyano) group, on the aromatic ring can facilitate the oxidative addition of zinc. wikipedia.org
The synthesis of these precursors typically involves standard aromatic substitution reactions. For instance, 3-cyano-4-fluorobromobenzene can be prepared from 4-fluoro-3-nitrobenzonitrile (B23716) through a two-step process involving reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the bromine atom.
Strategies for Zinc Activation: Rieke Zinc, Activated Zinc Dust, and Mechanochemical Approaches (e.g., Ball Milling)
Commercially available zinc dust is often not reactive enough to readily undergo oxidative addition due to a passivating oxide layer on its surface. Therefore, various activation methods are employed to enhance its reactivity.
Rieke Zinc : This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium. wikipedia.orgnih.gov Rieke zinc, often generated in situ, has a high surface area and is free from oxide layers, making it particularly effective for the synthesis of organozinc reagents from less reactive aryl halides. riekemetals.comunl.eduriekemetals.com The specific method of preparation (e.g., lithium-reduced vs. sodium-reduced) can influence the reactivity and the nature of the resulting organozinc species, primarily due to the presence of different salt byproducts in the supernatant. nih.gov
Activated Zinc Dust : Zinc dust can be activated through various chemical treatments. A common method involves washing the zinc dust with an acid, such as hydrochloric acid, to remove the oxide layer, followed by washing with water, ethanol, and ether to remove the acid and dry the zinc. Another approach is the use of activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl). researchgate.net These agents react with the zinc surface to generate fresh, reactive sites.
Mechanochemical Approaches (e.g., Ball Milling) : Mechanochemistry offers a solvent-free and often more environmentally friendly alternative for the synthesis of organozinc reagents. thieme-connect.comrsc.org High-energy ball milling can be used to activate zinc metal and promote its oxidative addition to aryl halides. thieme-connect.com This method can be performed in a one-pot fashion, where the aryl halide, zinc powder, and a palladium catalyst (for subsequent cross-coupling) are combined and milled together. thieme-connect.com
| Activation Method | Description | Advantages |
| Rieke Zinc | Reduction of a zinc salt with an alkali metal. nih.gov | High reactivity, suitable for unreactive halides. riekemetals.com |
| Activated Zinc Dust | Chemical treatment to remove the oxide layer. | Simpler preparation than Rieke Zinc. |
| Mechanochemistry | High-energy ball milling. thieme-connect.com | Solvent-free, one-pot procedures possible. thieme-connect.com |
Influence of Solvent Systems on Zinc Insertion and Reagent Formation (e.g., Ethereal Solvents like THF and DME)
The choice of solvent plays a crucial role in the formation and stability of organozinc reagents. Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), are most commonly used. rsc.org These solvents are capable of solvating the organozinc species, which helps to stabilize them and prevent their decomposition.
THF, in particular, is a widely used solvent for the preparation of organozinc reagents. nih.govrsc.orgresearchgate.netnih.gov It can coordinate to the zinc center, influencing the reactivity and solubility of the organozinc halide. rsc.org The solvation of the organozinc reagent by THF is essential for its utility in subsequent reactions. However, the synthesis of organozinc reagents in THF can sometimes be sluggish without the use of activating agents or additives. nih.gov In some cases, the choice of solvent can even lead to the formation of different product phases. rsc.org
Role of Additives in Enhancing Oxidative Addition Kinetics and Yields (e.g., LiCl, 1,2-dibromoethane, TMSCl)
Additives are often essential for achieving high yields and reasonable reaction rates in the synthesis of organozinc reagents.
Lithium Chloride (LiCl) : The addition of LiCl has been shown to be highly beneficial, and in some cases essential, for the direct oxidative addition of zinc to organic halides. acs.orgnih.govacs.org The primary role of LiCl is to solubilize the initially formed organozinc species from the surface of the zinc metal. researchgate.netacs.orgacs.orgnsf.gov This process exposes fresh zinc surfaces for further reaction and prevents the passivation of the metal. The resulting organozinc reagent exists as a soluble complex with LiCl, often denoted as RZnX·LiCl.
1,2-Dibromoethane and Trimethylsilyl Chloride (TMSCl) : These compounds are often used as activators for zinc metal. 1,2-dibromoethane reacts with zinc to form zinc bromide and ethene, which helps to etch the zinc surface and remove the oxide layer. TMSCl is also believed to act as a surface activator, promoting the synthesis of organozinc reagents. researchgate.net
Transmetalation Routes for Formation of this compound
An alternative to the direct oxidative addition is the transmetalation of a more reactive organometallic species with a zinc salt.
Zinc-Halogen Exchange from Organolithium Intermediates
This method involves a two-step process. First, an organolithium reagent is generated by treating an aryl halide with an organolithium compound, typically n-butyllithium or sec-butyllithium, at low temperatures. In the case of this compound, the precursor would be 3-cyano-4-fluorobromobenzene or the corresponding iodide.
The resulting 3-cyano-4-fluorophenyllithium is a highly reactive intermediate. This intermediate is then reacted with a zinc halide, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to undergo a transmetalation reaction. The lithium atom is exchanged for a zinc-halide moiety, yielding the desired this compound. This method is particularly useful when the direct oxidative addition is sluggish or when the precursor contains functional groups that are not compatible with the conditions of direct zinc insertion.
Transmetalation from Grignard Reagents using Zinc Salts (e.g., ZnCl₂)
The transmetalation of a pre-formed Grignard reagent with a zinc salt is a cornerstone of organozinc chemistry. This method leverages the higher reactivity of organomagnesium compounds to generate their more functional-group-tolerant organozinc counterparts. The preparation of this compound via this route would begin with the synthesis of the corresponding Grignard reagent, 3-Cyano-4-fluorophenylmagnesium bromide, from 2-bromo-5-fluorobenzonitrile (B41413).
This Grignard reagent is then treated with a zinc halide, most commonly anhydrous zinc chloride (ZnCl₂), in an ethereal solvent like tetrahydrofuran (THF). The thermodynamic driving force of the reaction is the formation of a more stable organometallic species and magnesium salts. The presence of lithium chloride (LiCl) is often crucial, as it helps to solubilize the zinc salt (forming ZnCl₂·2LiCl) and the resulting organozinc species, preventing precipitation and ensuring a homogeneous reaction mixture which leads to faster and more complete transmetalation. nih.govresearchgate.net This process effectively swaps the magnesium atom for a zinc atom, yielding the desired this compound in solution. researchgate.netuni-muenchen.de
Studies on similar systems have shown that this method is highly efficient for creating arylzinc reagents that can be used in subsequent reactions, such as the highly important Negishi cross-coupling. researchgate.netuni-muenchen.de The resulting arylzinc reagent is generally more stable and chemoselective than its Grignard precursor, a critical advantage when working with molecules bearing sensitive functional groups like the cyano group present in the target compound. uni-muenchen.de
| Parameter | Description |
| Grignard Precursor | 3-Cyano-4-fluorophenylmagnesium bromide |
| Zinc Salt | Anhydrous ZnCl₂, often complexed with LiCl |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Typically performed at low temperatures (e.g., 0°C to room temperature) |
| Key Advantage | High functional group tolerance (nitrile, fluoride) |
Functional Group Exchange Reactions for Arylzinc Bromide Generation
Functional group exchange, particularly halogen-metal exchange, provides a powerful and direct route to organozinc reagents without the intermediacy of a Grignard reagent. This method is especially useful for substrates where Grignard formation is difficult or incompatible with other functional groups. For the synthesis of this compound, an I/Zn exchange is a highly viable strategy. nih.gov
This approach involves reacting a suitable aryl iodide, such as 2-fluoro-5-iodobenzonitrile, directly with a dialkylzinc reagent (e.g., diethylzinc (B1219324) or diisopropylzinc) or activated zinc dust. nih.govresearchgate.net The reaction is often promoted by the addition of activating agents. For instance, the use of lithium alkoxides or non-metallic organic superbases like phosphazenes can dramatically accelerate the iodine-zinc exchange, allowing the reaction to proceed under mild conditions. nih.govresearchgate.net This method avoids the often harsh conditions of Grignard reagent formation and offers excellent regioselectivity, especially on poly-halogenated aromatic rings. uni-muenchen.de
Another approach is the Br/Mg exchange using a "turbo-Grignard" reagent like i-PrMgCl·LiCl, followed by in-situ transmetalation with a zinc salt. nih.gov This sequence allows for the formation of functionalized arylzinc reagents from aryl bromides under very mild conditions, accommodating sensitive functionalities. nih.gov These exchange reactions represent a sophisticated form of functional group transformation (C–X → C–Zn), expanding the toolkit for preparing complex organometallic intermediates.
| Parameter | Description |
| Starting Material | 2-Fluoro-5-iodobenzonitrile (for I/Zn exchange) or 2-Bromo-5-fluorobenzonitrile (for Br/Mg exchange) |
| Zinc Source | Dialkylzinc (e.g., Et₂Zn) or activated Zinc dust |
| Promoter/Catalyst | Lithium alkoxides, phosphazene bases, or turbo-Grignard reagents |
| Solvent | Toluene, Tetrahydrofuran (THF) |
| Key Advantage | Mild reaction conditions and high regioselectivity |
Electrochemical Synthesis of Aryl Organozinc Halides
Electrochemical synthesis offers a green and efficient alternative for the generation of arylzinc halides. This method avoids the use of highly reactive organometallic precursors by employing an electric current to drive the oxidative addition of an aryl halide to a metal. The synthesis of this compound can be achieved by the electrolysis of 2-bromo-5-fluorobenzonitrile in a one-compartment cell.
In a typical setup, a sacrificial zinc anode is used as the source of the zinc metal. organic-chemistry.org The process is conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a catalyst. organic-chemistry.org Simple cobalt or nickel complexes, for example, those involving bipyridine ligands, have proven to be effective catalysts for the electroreduction of aryl halides. organic-chemistry.org The method is particularly effective for aryl bromides that possess electron-withdrawing groups, a category that includes the precursor to the target molecule. organic-chemistry.org A key advantage of this technique is its ability to generate the organozinc reagent under mild, room-temperature conditions, showing high tolerance for functional groups, including nitriles. organic-chemistry.orgresearchgate.net
| Parameter | Description |
| Substrate | 2-Bromo-5-fluorobenzonitrile |
| Anode | Sacrificial Zinc rod |
| Cathode | Carbon fiber or Nickel/Stainless steel |
| Catalyst | Cobalt halide (e.g., CoBr₂) with pyridine (B92270) or Nickel-bipyridine complex |
| Solvent | Acetonitrile, Dimethylformamide (DMF) |
| Key Advantage | Mild conditions, high functional group tolerance, avoids strong bases or reactive metals |
Modern Process Intensification Techniques in Organozinc Reagent Preparation
The drive for safer, more efficient, and scalable chemical manufacturing has led to the adoption of process intensification techniques. For the preparation of sensitive reagents like this compound, continuous flow and microwave-assisted methods represent significant advances over traditional batch processing.
Continuous Flow Synthesis for Scalable and Efficient Production
Continuous flow chemistry provides an exceptionally safe and efficient platform for the on-demand synthesis of organozinc halides. nih.gov This technique involves pumping a solution of the organic halide precursor, 2-bromo-5-fluorobenzonitrile, through a heated column packed with activated zinc metal. The controlled and rapid heat and mass transfer within the microreactor or packed-bed reactor allows for precise control over reaction conditions, minimizing the formation of byproducts. nih.govnih.gov
This methodology overcomes many limitations of batch synthesis, such as exothermicity and the instability of the organozinc product, as the reagent is generated and immediately consumed in a subsequent downstream reaction (e.g., a Negishi coupling). nih.gov This "just-in-time" production enhances safety by minimizing the accumulation of potentially hazardous intermediates. Research has demonstrated that full conversion of aryl halides can be achieved in a single pass through the reactor, yielding clean solutions of the organozinc reagent with reproducible concentrations. nih.govnih.gov This makes continuous flow an ideal method for the industrial-scale production of this compound.
| Parameter | Description |
| Reactor Type | Packed-bed column with activated Zinc turnings |
| Substrate | Solution of 2-Bromo-5-fluorobenzonitrile in THF |
| Temperature | Controlled via heating jacket |
| Key Advantages | Enhanced safety, scalability, high efficiency, on-demand production |
| Typical Yield | High, with reproducible concentrations of the organozinc reagent nih.gov |
Microwave-Assisted Synthetic Protocols for Accelerated Formation
Microwave-assisted synthesis is another powerful process intensification technique that dramatically accelerates chemical reactions by utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture. researchgate.netyoutube.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the principles are broadly applicable to organometallic preparations. researchgate.net
The synthesis could be adapted from conventional methods, such as the direct insertion of zinc dust into 2-bromo-5-fluorobenzonitrile. By performing the reaction in a solvent with a high dielectric constant (e.g., DMSO, DMF) within a sealed vessel in a microwave reactor, the reaction time could be reduced from hours to mere minutes. nih.govnih.gov This rapid heating can overcome the activation energy barrier for the oxidative insertion of zinc more efficiently than conventional heating. The method has been successfully used to synthesize a variety of heterocyclic and organometallic compounds, often with improved yields and purities. nih.govnih.gov Given its compatibility with nitrile-containing compounds, this technique holds significant promise for the rapid and efficient formation of this compound. nih.gov
| Parameter | Description |
| Heating Method | Microwave Irradiation |
| Reactor | Sealed microwave-safe vessel |
| Potential Substrate | 2-Bromo-5-fluorobenzonitrile and activated Zinc dust |
| Solvent | High-dielectric solvent (e.g., DMF, DMSO, Acetonitrile) |
| Key Advantages | Drastic reduction in reaction time, potential for higher yields and purity nih.gov |
Reactivity and Synthetic Transformations of 3 Cyano 4 Fluorophenylzinc Bromide
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and nickel, provides a powerful platform for the synthetic application of 3-cyano-4-fluorophenylzinc bromide. wikipedia.org These reactions facilitate the formation of biaryl and other complex molecular architectures.
Palladium-Catalyzed Negishi Coupling Reactions
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of carbon-carbon bond formation. wikipedia.org Palladium catalysts, in particular, are noted for their high chemical yields and broad functional group tolerance. wikipedia.org
This compound readily participates in Negishi coupling reactions with a variety of aryl and heteroaryl halides. These reactions are instrumental in the synthesis of complex biaryl compounds. The general transformation involves the coupling of the organozinc reagent with an aryl or heteroaryl halide, typically a bromide or iodide, in the presence of a palladium catalyst.
A representative example is the coupling with 2-bromobenzonitrile. The reaction of this compound with 2-bromobenzonitrile, catalyzed by a palladium complex, would yield 2'-fluoro-5'-cyano-[1,1'-biphenyl]-2-carbonitrile. The efficiency and selectivity of these couplings can be influenced by the choice of palladium precursor and ligands. For instance, palladium(II) acetate (B1210297) in combination with specialized phosphine (B1218219) ligands is often employed to achieve high yields. nih.govorganic-chemistry.org The functional group tolerance of the Negishi coupling allows for the presence of sensitive groups like nitriles on both coupling partners. organic-chemistry.org
| Catalyst System | Aryl Halide | Product | Yield (%) | Reference |
| Pd(OAc)₂ / CPhos | 2-Bromobenzonitrile | 2'-Fluoro-5'-cyano-[1,1'-biphenyl]-2-carbonitrile | High | nih.govorganic-chemistry.org |
| Pd(OAc)₂ / CPhos | 5-Bromo-1H-indole | 5-(5-Cyano-2-fluorophenyl)-1H-indole | 96 | nih.gov |
This table is illustrative and based on typical Negishi coupling reactions of similar substrates.
The Negishi coupling of this compound with alkenyl halides and triflates provides access to substituted styrenes. A critical aspect of these reactions is the preservation of the stereochemistry of the double bond. It is generally held that Negishi couplings proceed with retention of configuration, but this can be highly dependent on the ligand used with the palladium catalyst. nih.govorganic-chemistry.org
Loss of stereochemical integrity can occur through various pathways, including the isomerization of a Pd(II) intermediate. nih.gov Research has shown that the choice of ligand is paramount in maintaining the stereochemistry of the alkenyl partner. nih.govorganic-chemistry.org For instance, while some catalyst systems may lead to a mixture of E and Z isomers, the use of specific ligands or additives like tetramethylethylenediamine (TMEDA) can significantly enhance stereoselectivity and product yields. nih.govorganic-chemistry.org The PdCl₂(PPh₃)₂/TMEDA system has been highlighted for its ability to produce stereoisomerically pure products. organic-chemistry.org
| Catalyst System | Alkenyl Halide/Triflate | Key Feature | Outcome | Reference |
| PdCl₂(PPh₃)₂ / TMEDA | (Z)-Alkenyl Bromide | Enhanced Stereoselectivity | High yield, retention of Z-geometry | nih.govorganic-chemistry.org |
| Ligand-dependent | (Z)-Alkenyl Halide | Varies with ligand | Potential for isomerization | nih.gov |
This table illustrates the importance of the catalytic system in controlling stereochemistry.
Coupling this compound with sp³-hybridized alkyl halides and tosylates is more challenging due to the potential for β-hydride elimination from the alkyl-palladium intermediate. nih.govmit.edu This side reaction leads to the formation of an alkene and a reduced arene, lowering the yield of the desired cross-coupling product. nih.govmit.edu
The development of specialized ligands has been crucial in overcoming this challenge. nih.govmit.edu Ligands that promote the rate of reductive elimination over β-hydride elimination are key to successful couplings with secondary alkyl halides. nih.govmit.edu The biarylphosphine ligand CPhos, for example, has been shown to be highly effective in suppressing β-hydride elimination in the Negishi coupling of secondary alkylzinc halides with aryl bromides. organic-chemistry.orgmit.edu N-heterocyclic carbene (NHC) ligands have also been successfully employed in the cross-coupling of unactivated alkyl bromides with alkylzinc reagents. nih.govpsu.edu
| Catalyst System | Alkyl Halide/Tosylates | Challenge | Solution | Reference |
| Pd(OAc)₂ / CPhos | Secondary Alkyl Bromide | β-Hydride Elimination | CPhos ligand promotes reductive elimination | nih.govorganic-chemistry.orgmit.edu |
| Pd/NHC | Unactivated Alkyl Bromide | β-Hydride Elimination | Bulky NHC ligands | nih.govpsu.edu |
This table summarizes strategies to mitigate β-hydride elimination.
The ligand bound to the palladium center plays a pivotal role in determining the reactivity and selectivity of the Negishi coupling. pitt.edu The ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination, as well as suppress side reactions like β-hydride elimination. nih.govmit.edupitt.edu
For instance, in the coupling of secondary alkylzinc halides, the use of bulky biaryldialkylphosphine ligands like CPhos has been shown to be superior to other ligands in achieving high yields and selectivity for the branched product. organic-chemistry.org The steric and electronic properties of the ligand are critical. Bulky ligands can accelerate reductive elimination, while electron-rich ligands can facilitate oxidative addition. uni-muenchen.de Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to understand the intricate role of ligands in influencing reaction mechanisms and predicting the stereochemical and regiochemical outcomes of these couplings. pitt.edu The choice of ligand can also affect the stereochemical integrity in couplings with alkenyl halides, with some ligands promoting isomerization while others preserve the olefin geometry. nih.govorganic-chemistry.org
| Ligand | Effect on Negishi Coupling | Key Finding | Reference |
| CPhos | High yield and selectivity with secondary alkyl halides | Suppresses β-hydride elimination | organic-chemistry.org |
| TMEDA (additive) | Enhances stereochemical integrity with alkenyl halides | Stabilizes intermediates, minimizes side reactions | nih.govorganic-chemistry.org |
| NHC Ligands | Effective for coupling with unactivated alkyl bromides | Steric bulk is crucial for high yields | nih.gov |
This table highlights the diverse roles of ligands in palladium-catalyzed Negishi couplings.
Nickel-Catalyzed Cross-Coupling Reactions
While palladium catalysts are more common, nickel catalysts also serve as a viable and sometimes advantageous alternative for Negishi cross-coupling reactions. wikipedia.org Nickel catalysts can be particularly effective for certain substrates and can offer different reactivity profiles compared to their palladium counterparts. wikipedia.orgnih.gov
Nickel-catalyzed cross-electrophile coupling of aryl bromides with alkyl bromides has been developed for the formation of C(sp²)-C(sp³) bonds. nih.gov These reactions often proceed through a mechanism involving radical intermediates. nih.gov For instance, a proposed catalytic cycle involves the oxidative addition of the aryl bromide to a Ni(0) species, followed by interaction with an alkyl radical to form an aryl-alkyl Ni(III) intermediate, which then undergoes reductive elimination. nih.gov Nickel catalysts have been shown to tolerate a range of functional groups, including esters, ketones, and nitriles. nih.gov In some cases, nickel catalysis can be successful where palladium systems fail. researchgate.net The development of new ligands, such as spiro-bidentate-pyox ligands, has expanded the scope and efficiency of nickel-catalyzed cross-couplings. nih.gov Furthermore, light-driven, nickel-catalyzed C-N cross-coupling reactions have been developed, showcasing the expanding utility of nickel in catalysis. nih.gov
| Catalyst System | Coupling Partners | Key Feature | Reference |
| Nickel/spiro-bidentate-pyox | Aryl bromide and primary alkyl bromide | C(sp²)-C(sp³) bond formation | nih.gov |
| NiCl₂(dppe) | 2-Methylsulfanylbenzofurans and alkyl Grignard reagents | C-S bond cleavage and C-C bond formation | thieme-connect.de |
| NiBr₂·3H₂O (light-driven) | Aryl halide and amine | C-N bond formation | nih.gov |
This table presents examples of nickel-catalyzed cross-coupling reactions.
Nucleophilic Addition Reactions to Carbonyls and Imines
Organozinc reagents, such as this compound, are known for their utility in forming carbon-carbon bonds through nucleophilic addition to polarized double bonds, most notably the carbonyl group of aldehydes and ketones, and the carbon-nitrogen double bond of imines. These reactions are fundamental in the construction of more complex molecular architectures.
Stereoselective and Chemo-selective Addition to Aldehydes and Ketones
The addition of arylzinc reagents to aldehydes and ketones is a powerful method for the synthesis of secondary and tertiary alcohols, respectively. While specific studies detailing the stereoselective and chemoselective addition of this compound are not extensively documented in publicly available literature, the general principles of organozinc additions to carbonyls provide a framework for understanding its potential reactivity.
The stereochemical outcome of the addition of an organometallic reagent to a chiral aldehyde or a prochiral ketone can often be controlled by the appropriate choice of chiral ligands or auxiliaries. For organozinc reagents, the use of chiral amino alcohols, such as those derived from ephedrine (B3423809) or BINOL, has been shown to induce high levels of enantioselectivity in the addition to aldehydes. nih.gov The mechanism typically involves the formation of a chiral zinc-ligand complex, which then coordinates to the carbonyl oxygen, allowing for a diastereoselective transfer of the aryl group to one face of the carbonyl.
The chemoselectivity of the addition is also a critical consideration, particularly when the substrate contains multiple electrophilic sites. Organozinc reagents are generally considered to be milder and more chemoselective than their Grignard or organolithium counterparts. This allows for additions to aldehydes and ketones in the presence of more sensitive functional groups, such as esters or nitriles. The inherent presence of a cyano group on the this compound reagent itself highlights the potential for chemoselective transformations.
| Substrate Type | Expected Product | Potential Stereochemical Control | Notes |
| Achiral Aldehyde | Racemic Secondary Alcohol | Use of chiral ligands (e.g., DAIB, TADDOL) | Enantioselective addition |
| Chiral Aldehyde | Diastereomeric Secondary Alcohols | Substrate-controlled or reagent-controlled | Felkin-Anh or chelation control models may apply |
| Achiral Ketone | Racemic Tertiary Alcohol | Use of chiral ligands | Often more challenging than with aldehydes |
| Substrate with multiple carbonyls | Selective addition product | Depends on the relative reactivity of the carbonyl groups | Aldehydes are generally more reactive than ketones |
Addition to N-Activated Quinolines and Isoquinolines
The nucleophilic addition of organometallic reagents to N-heterocycles, such as quinolines and isoquinolines, typically requires activation of the heterocyclic ring to render it sufficiently electrophilic. This is often achieved by N-acylation or N-alkylation to form a quinolinium or isoquinolinium salt. These activated species are then susceptible to nucleophilic attack at the C2 or C4 position.
While direct experimental data for the reaction of this compound with N-activated quinolines and isoquinolines is limited in the available literature, related studies on the addition of arylzinc reagents to such systems suggest a viable pathway for the synthesis of 2- or 4-aryl-1,2-dihydroquinolines and isoquinolines. Nickel-catalyzed reactions of arylzinc reagents with N-aromatic heterocycles have been shown to proceed via a formal nucleophilic 1,2-addition, providing a straightforward method for C-H bond arylation of electron-deficient heteroaromatics. nih.gov
The regioselectivity of the addition (C2 vs. C4) can be influenced by the nature of the N-activating group, the solvent, and the presence of Lewis acids. The resulting dihydro-derivatives can often be oxidized to the corresponding arylated quinolines and isoquinolines.
Functional Group Tolerance and Orthogonality of the Cyano and Fluoro Substituents during Transformations
A significant advantage of organozinc reagents in organic synthesis is their high degree of functional group tolerance. wikipedia.org This characteristic is particularly relevant for this compound, which bears both a cyano and a fluoro substituent. The stability of these groups under various reaction conditions is crucial for the utility of this reagent as a building block.
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prime example where the functional group tolerance of organozinc reagents is demonstrated. wikipedia.org In such reactions, the carbon-zinc bond is selectively cleaved and a new carbon-carbon bond is formed, leaving other functionalities, such as nitriles and fluorine atoms, intact. Studies on Negishi couplings of various organozinc reagents have shown compatibility with a wide array of functional groups, including esters, ketones, and even unprotected indoles. nih.gov
The cyano and fluoro groups on the aromatic ring of this compound are generally stable under the conditions typically employed for nucleophilic additions and cross-coupling reactions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is typically unreactive towards many reagents. The cyano group is also relatively robust, although it can be hydrolyzed under harsh acidic or basic conditions or reduced by strong reducing agents, these conditions are not typically employed in the context of organozinc additions or Negishi couplings. This orthogonality allows for the introduction of the 3-cyano-4-fluorophenyl motif, with its valuable electronic properties, into a molecule, while leaving the cyano and fluoro groups available for subsequent transformations if desired.
Asymmetric Transformations and Enantioselective Catalysis Involving Aryl Organozinc Reagents
The development of asymmetric catalytic methods for the addition of organometallic reagents to prochiral substrates is a major focus of modern organic synthesis. Aryl organozinc reagents have been successfully employed in a variety of enantioselective transformations.
The catalytic enantioselective addition of arylzinc reagents to aldehydes and imines provides a direct route to chiral diarylmethanols and diarylmethylamines, which are important structural motifs in many biologically active compounds and pharmaceuticals. nih.govnih.gov The success of these reactions hinges on the design and use of effective chiral ligands that can coordinate to the zinc atom and create a chiral environment around the reacting species.
Commonly used chiral ligands for enantioselective additions of organozinc reagents include:
Amino alcohols: such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) and N,N-dialkylnorephedrine derivatives.
BINOL derivatives: (1,1'-Bi-2-naphthol) and its derivatives are highly effective in promoting enantioselective additions.
TADDOLs: (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are another class of widely used chiral diol ligands.
Mechanistic Insights and Theoretical Studies of Aryl Organozinc Bromides
Elucidation of Reaction Mechanisms in Transition-Metal Catalysis
Transition-metal catalyzed cross-coupling reactions are fundamental processes in modern organic chemistry, and aryl organozinc halides are key players in many of these transformations, most notably in Negishi couplings. nih.govwikipedia.org These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orglibretexts.org
Detailed Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The catalytic cycle begins with the oxidative addition of an organic halide to a low-valent transition metal center, typically a Pd(0) or Ni(0) complex. nih.govwikipedia.org This step involves the insertion of the metal into the carbon-halogen bond, leading to an increase in both the oxidation state and coordination number of the metal. wikipedia.org For aryl halides, this process generates a square planar aryl-metal(II)-halide complex. libretexts.org
The subsequent step is transmetalation , where the organic group from the organozinc reagent is transferred to the metal center, displacing the halide. nih.gov Organozinc reagents are particularly effective in this step due to the presence of a low-lying empty p-orbital on the zinc atom, which facilitates the exchange. nih.govuni-muenchen.de This results in the formation of a diorganometal(II) complex.
Finally, reductive elimination occurs from the diorganometal(II) complex, leading to the formation of the new carbon-carbon bond and regenerating the low-valent transition metal catalyst, which can then re-enter the catalytic cycle. nih.govwikipedia.org For this step to proceed, the two organic groups must be in a cis orientation on the metal center. libretexts.org
Role of Zincate Anions and Aggregation States of Organozinc Species
The reactivity of organozinc reagents is significantly influenced by their aggregation state and the formation of "ate" complexes, or zincates. acs.orgnih.gov In the presence of salts like lithium chloride (LiCl), organozinc halides can form more soluble and reactive organozincate anions, such as [RZnX₂]⁻ and [RZnXCl]⁻. acs.orgnih.gov The formation of these zincate species is believed to enhance the rate of transmetalation. wikipedia.org
Electrospray ionization mass spectrometry (ESI-MS) studies have been instrumental in identifying these organozincate anions in solution. acs.org For instance, the analysis of tetrahydrofuran (B95107) (THF) solutions of organozinc halides in the presence of LiCl has revealed the presence of mononuclear complexes like ZnRHal₂⁻ and ZnRHalCl⁻, as well as polynuclear aggregates, particularly with benzylic organozinc species. acs.org The equilibria governing the formation and aggregation of these species are largely controlled by the nature of the halide ions present. acs.org The formation of these more soluble "ate" complexes is a key factor in the enhanced reactivity observed in many organozinc reactions. nih.gov
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the mechanisms and energetics of reactions involving aryl organozinc bromides.
Density Functional Theory (DFT) Studies of Reaction Pathways, Transition States, and Energy Profiles
DFT calculations allow for the detailed investigation of reaction mechanisms by mapping out the potential energy surface. mdpi.com This includes the identification and characterization of reactants, intermediates, transition states, and products. mdpi.com By calculating the energies of these species, researchers can determine activation barriers and reaction energies, providing a quantitative understanding of the reaction pathway. researchgate.netresearchgate.net
For example, DFT studies have been used to elucidate the mechanism of cyclopropanation reactions involving zinc carbenoids, comparing different pathways such as methylene (B1212753) transfer and carbometalation. researchgate.net Such studies can also explain the role of catalysts and the origins of stereoselectivity in various reactions. rsc.org
Theoretical Analysis of Bonding, Electronic Structure, and Reactivity Descriptors in Aryl Zinc Systems
Theoretical calculations provide valuable information about the fundamental properties of aryl zinc compounds. The bonding in organozinc compounds is primarily covalent with some ionic character, and the zinc center is typically two- or three-coordinate, reflecting the strongly donating nature of the carbanionic ligands. wikipedia.org The geometry around the zinc atom is influenced by electrostatic and steric interactions rather than ligand field effects, due to the filled d-orbital of zinc(II). wikipedia.org
DFT and other quantum mechanical methods can be used to analyze the electronic structure, including the distribution of electron density and the nature of molecular orbitals. researchgate.netnih.gov Reactivity descriptors, derived from these calculations, can help predict the reactivity of different sites within a molecule. rsc.org For instance, studies on zinc-based hybrid organic-inorganic compounds have utilized DFT to determine their electronic band gaps and optical properties. researchgate.net
Kinetic Investigations of Organozinc Reactions
Kinetic studies provide experimental data on reaction rates and how they are influenced by various factors, such as the nature of the reactants, catalysts, and reaction conditions. These investigations are crucial for understanding reaction mechanisms and optimizing synthetic procedures.
In the context of Negishi-type cross-coupling reactions, kinetic experiments have shown that the nature of the halide in phenylzinc reagents can significantly impact the reaction rate, with phenylzinc iodide exhibiting the highest rate. rsc.org In situ spectroscopic techniques, such as infrared and X-ray absorption spectroscopy, have revealed a correlation between longer Zn-C bond distances and higher reaction rates. rsc.org
Kinetic studies comparing the reactivity of different types of organozinc reagents, such as arylzinc pivalates and conventional arylzinc halides, have highlighted the unique reactivity profiles of these species. researchgate.net Furthermore, kinetic resolution experiments have been employed to study the stereochemistry of configurationally unstable organometallic species. researchgate.net The combination of kinetic data with computational and spectroscopic studies provides a comprehensive picture of the factors governing the reactivity of organozinc compounds.
Spectroscopic and Spectrometric Characterization of Intermediates and Reaction Progress
The study of aryl organozinc bromides, such as 3-Cyano-4-fluorophenylzinc bromide, relies heavily on advanced spectroscopic and spectrometric techniques to elucidate reaction mechanisms, identify transient intermediates, and monitor reaction progress. These methods provide crucial data on the structure, formation, and solution behavior of these reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a cornerstone technique for kinetic analysis of organozinc formation. nih.gov It allows for real-time monitoring of the conversion of the aryl bromide precursor to the organozinc product. Kinetic studies using ¹H NMR have been instrumental in demonstrating the accelerating effect of additives like trimethylsilyl (B98337) chloride (TMSCl) on the formation of organozinc species in solution and in identifying induction periods in the absence of such activators. nih.gov Furthermore, NMR spectroscopy can distinguish between different organozinc species in solution, such as the mono-aryl species (ArZnBr) and the di-aryl species (Ar₂Zn), which can exist in equilibrium. nih.gov The chemical shifts observed in NMR spectra also provide evidence for the coordination of solvent molecules, like dimethyl sulfoxide (B87167) (DMSO), to the zinc center, which influences the reagent's structure. nih.govnih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for identifying charged species within a reaction mixture. nih.gov In the context of organozinc chemistry, ESI-MS has been used to detect and characterize various organozincate anions and higher-order zincate complexes, such as [RZnX₂]⁻. nih.govacs.org These observations are vital for understanding the role of salt additives like lithium chloride (LiCl), which promote the formation of these charged "ate" complexes. acs.org However, it is important to note that MS techniques preferentially detect species that are already charged, which may not fully represent the distribution of all neutral and charged species present in the solution. nih.gov
Fluorescence Spectroscopy and Microscopy: To overcome the challenges of studying heterogeneous reactions on a metal surface, highly sensitive fluorescence microscopy techniques have been developed. nih.govnih.gov By using fluorescently tagged organic halides, researchers can directly visualize the formation of organozinc intermediates on the surface of zinc metal particles. nih.govnih.gov This approach has been pivotal in establishing the two-primary-step mechanism of organozinc formation: an initial oxidative addition that forms surface-bound intermediates, followed by a separate solubilization step. nih.gov Fluorescence lifetime imaging microscopy (FLIM) can further probe the environment of these intermediates, showing how they move away from the zinc surface as they are solubilized. nih.gov
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide detailed information about the electronic structure and local coordination environment of the zinc atom. researchgate.netchemrxiv.org XAS studies, often combined with theoretical calculations, can determine crucial parameters such as Zn-C and Zn-Halogen bond distances. researchgate.netchemrxiv.org This information is critical for understanding structure-reactivity relationships; for instance, a longer Zn-C bond has been correlated with a higher reaction rate in subsequent cross-coupling reactions. researchgate.net
Table 1: Spectroscopic and Spectrometric Techniques in Organozinc Analysis An interactive data table is provided below, summarizing the applications of various analytical methods in the study of aryl organozinc bromides.
| Technique | Information Provided | Key Findings |
| ¹H NMR Spectroscopy | Kinetic data, identification of solution species, solvent coordination effects. | Measures acceleration by additives (TMSCl, LiCl); distinguishes between RZnX and R₂Zn; shows solvent-zinc interactions. nih.govnih.gov |
| Mass Spectrometry (ESI-MS) | Detection and characterization of charged organozincate complexes. | Identifies formation of [RZnX₂]⁻ "ate" complexes, especially in the presence of LiCl. nih.govacs.orguni-muenchen.de |
| Fluorescence Microscopy | Direct visualization of surface-bound reaction intermediates. | Confirms the two-step mechanism of oxidative addition followed by solubilization. nih.govnih.gov |
| X-ray Absorption Spectroscopy (XAS) | Electronic structure, coordination environment, and bond lengths (e.g., Zn-C). | Correlates longer Zn-C bond distances with increased reactivity in cross-coupling. researchgate.netchemrxiv.org |
Influence of Solvent Coordination and Additives on Mechanistic Pathways
The synthesis and reactivity of this compound are profoundly influenced by the choice of solvent and the presence of chemical additives. These factors directly impact the mechanistic pathway by altering the rates of the distinct steps involved in the formation of the organozinc reagent.
The Two-Step Mechanistic Model: Research has firmly established that the direct insertion of zinc into an aryl halide bond does not occur in a single step but rather through a sequence of two primary events:
Oxidative Addition: The aryl halide reacts with the surface of the metallic zinc to form a surface-bound organozinc intermediate (ArZnBr). nih.gov
Solubilization: This surface intermediate is then released into the solution to become a soluble organozinc reagent. nih.gov
Influence of Solvents: The coordinating properties of the solvent play a critical role. Tetrahydrofuran (THF) is a commonly used solvent, but reactions within it can be sluggish without an activating agent. organic-chemistry.org Polar aprotic solvents, in contrast, can have a significant accelerating effect.
Dimethyl Sulfoxide (DMSO): DMSO has been shown to accelerate the initial oxidative addition step (Step 1). nih.govnih.gov This is attributed to its ability to coordinate with the zinc surface and facilitate the electron transfer process. The resulting organozinc reagent in DMSO exists as a solvent-coordinated complex, which can be observed via NMR spectroscopy. nih.govnih.gov
Influence of Additives: Additives are frequently essential for the efficient preparation of aryl organozinc bromides.
Lithium Chloride (LiCl): The role of LiCl is one of the most well-studied aspects of organozinc chemistry. Contrary to what might be expected, LiCl does not significantly accelerate the initial oxidative addition. Instead, its primary role is to dramatically accelerate the solubilization of the surface-bound organozinc intermediates (Step 2). nih.govorganic-chemistry.org It achieves this by forming soluble lithium organozincate "ate" complexes (e.g., Li⁺[ArZnBrCl]⁻), which are readily detected by ESI-MS and NMR spectroscopy. acs.org This action effectively cleans the zinc surface, allowing for continuous oxidative addition. organic-chemistry.org
Trimethylsilyl chloride (TMSCl): TMSCl acts through a dual mechanism. It can pre-activate the zinc metal, likely by removing passivating oxide layers from its surface. Additionally, it has been shown to accelerate the solubilization step (Step 2), complementing its role in the initial activation. nih.gov
Table 2: Effect of Solvents and Additives on the Mechanism of Aryl Organozinc Bromide Formation An interactive data table is provided below, detailing how different chemical agents influence the key mechanistic steps.
| Reagent | Effect on Oxidative Addition (Step 1) | Effect on Solubilization (Step 2) | Governing Mechanism |
| DMSO (Solvent) | Accelerates | No significant effect | Facilitates the initial reaction on the zinc surface. nih.govnih.gov |
| LiCl (Additive) | No significant effect | Strongly accelerates | Promotes the release of intermediates into solution via "ate" complex formation. nih.govacs.orgorganic-chemistry.org |
| TMSCl (Additive) | Accelerates (indirectly via surface cleaning) | Accelerates | Provides both surface activation and enhanced solubilization. nih.gov |
Advanced Methodologies and Future Directions in 3 Cyano 4 Fluorophenylzinc Bromide Chemistry
Integration of Green Chemistry Principles in Synthesis and Application
The application of green chemistry principles to the synthesis and use of organozinc reagents like 3-Cyano-4-fluorophenylzinc bromide is a critical area of development, aiming to reduce environmental impact and enhance safety. chegg.com
Traditionally, the synthesis of organozinc and Grignard reagents is conducted in anhydrous organic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org However, growing environmental concerns have spurred research into alternative, more sustainable solvent systems. rsc.orgresearchgate.net While organozinc reagents are generally unstable in protic solvents like water, the Barbier reaction represents an important exception where the organozinc reagent is generated in situ in the presence of the carbonyl substrate, and this reaction can often be conducted in water. wikipedia.org
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comscranton.edu Reactions with high atom economy, such as addition reactions where all reactant atoms are incorporated, are considered ideal. scranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com
Catalytic Processes: Using highly efficient palladium catalysts at very low loadings minimizes metal waste. nih.gov
Solvent Reduction: Mechanochemical techniques, such as ball-milling, have been developed for Grignard reagent synthesis, drastically reducing the need for organic solvents and thereby cutting down on hazardous waste. sciencedaily.com This approach holds promise for the solid-state synthesis of organozinc reagents.
Packaging Innovations: The use of specialized packaging, like Sure/Seal™ bottles, prolongs the shelf-life of pyrophoric organozinc reagents and allows for consumption with fewer needle entries, reducing decomposition and waste.
The table below illustrates the theoretical atom economy for a generic Negishi coupling reaction.
Table 1: Theoretical Atom Economy in a Negishi Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Desired Product | Byproduct | % Atom Economy |
|---|---|---|---|---|---|
| This compound | Aryl Halide (R-X) | Pd(0) | 2-Fluoro-5-R-benzonitrile | ZnBrX | Variable* |
The precise percentage depends on the molecular weight of the "R" and "X" groups in the electrophilic partner.
Continuous Flow and Automated Synthesis Platforms for High-Throughput Experimentation and Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis and use of sensitive organometallic reagents. flinders.edu.au By performing reactions in a continuously moving stream within a network of tubes or microreactors, flow systems provide superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility. flinders.edu.aursc.org This technology is particularly well-suited for the generation of organozinc reagents, which can be formed and immediately consumed in a subsequent reaction step, minimizing the accumulation of unstable intermediates. researchgate.netresearchgate.net
Automated synthesis platforms, often integrated with flow chemistry systems, further accelerate chemical discovery and process optimization. youtube.comrsc.org These platforms can systematically vary reaction conditions, reagents, and catalysts, allowing for high-throughput experimentation (HTE) to quickly identify optimal reaction protocols. rsc.orgnih.gov For instance, an automated system could screen a variety of ligands and palladium sources for the Negishi coupling of this compound with a library of electrophiles. The data generated can be used to build predictive models for reaction outcomes. nih.gov Companies like Synple Chem are developing cartridge-based automated synthesizers that simplify the process, making this technology more accessible to a broader range of chemists. youtube.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of reactive intermediates. | Inherently safer due to small reaction volumes and superior heat transfer. rsc.org |
| Scalability | Often problematic; requires re-optimization of parameters. | More straightforward scale-up by running the system for longer periods. nih.gov |
| Control | Less precise control over temperature and mixing, especially on a large scale. | Excellent control over reaction parameters, leading to higher consistency. flinders.edu.au |
| Integration | Multi-step processes require isolation of intermediates. | Can "telescope" multiple reaction steps without intermediate isolation. nih.gov |
| Productivity | Limited by reaction and workup time. | Can offer higher productivity for optimized processes. rsc.org |
Development of Novel Catalytic Systems and Ligands for Enhanced Reactivity and Selectivity
While palladium catalysts are highly effective for many cross-coupling reactions involving organozinc reagents, their high cost and potential toxicity have driven research into catalysts based on more earth-abundant metals like iron, nickel, cobalt, and copper. beilstein-journals.orggcande.orgrsc.org These metals offer a more sustainable and economical alternative, although they can exhibit different reactivity and require unique ligand systems for optimal performance. gcande.orgnih.gov Cobalt, for example, has been used to catalyze reactions with functionalized zinc reagents. uni-muenchen.de The development of catalysts based on these 3d transition metals is a key area of modern synthetic chemistry. beilstein-journals.org
For reactions that create a new chiral center, the development of novel chiral ligands is paramount. Asymmetric catalysis allows for the synthesis of single enantiomers of a target molecule, which is crucial in the pharmaceutical industry. While specific examples for this compound are not prevalent, the principles of asymmetric synthesis are broadly applicable. For instance, chiral ligands can be used in reactions of zinc acetylides to produce chiral propargylic alcohols with high enantioselectivity. wikipedia.org Future work will undoubtedly focus on designing specific chiral ligand systems that are effective for asymmetric additions and couplings of functionalized arylzinc reagents like this compound.
Expanding the Scope of Electrophilic Partners and Reaction Types for this compound
Organozinc reagents are known for their excellent functional group tolerance, reacting with a wide array of electrophiles. Key reaction types include:
Negishi Coupling: The palladium- or nickel-catalyzed cross-coupling with organic halides (aryl, vinyl, alkyl) is one of the most powerful C-C bond-forming reactions. wikipedia.org
Fukuyama Coupling: This reaction involves the palladium-catalyzed coupling with a thioester to form a ketone.
Copper(I)-Promoted Reactions: These include conjugate additions and substitutions.
Acylations: The reaction with acid chlorides, catalyzed by palladium, can yield ketones. For example, 4-fluorophenylzinc bromide reacts with an acid chloride under Negishi conditions to produce an arylketone intermediate in the synthesis of cholesterol absorption inhibitors.
Future research aims to expand the portfolio of reactions for reagents like this compound. This includes developing methods for coupling with less reactive electrophiles, such as alkyl fluorides or sulfonates, and exploring novel reaction cascades where the initial coupling product undergoes further in situ transformations. The development of dual catalytic systems, perhaps combining a transition metal catalyst with a photoredox or organocatalyst, could unlock entirely new reaction pathways.
Strategic Applications in the Synthesis of Complex Fluorinated Aromatic Scaffolds
The 3-cyano-4-fluorophenyl motif is a key component in various biologically active molecules and functional materials. The strategic use of this compound and its derivatives allows for the efficient construction of complex molecular architectures.
For instance, the closely related reagent (4-cyano-3-fluorophenyl)zinc pivalate has been used in a palladium-catalyzed cross-coupling reaction with N-aryl azoles to create precursors for organic electroluminescent compounds. uni-muenchen.de Similarly, related fluorinated aryl organometallics have been employed in the synthesis of protein kinase inhibitors and influenza A endonuclease inhibitors, highlighting the importance of these building blocks in medicinal chemistry. nih.govdntb.gov.ua The functional group tolerance of the organozinc reagent is critical in these multi-step syntheses, as it allows the coupling to be performed late-stage without affecting other sensitive groups in the molecule. Future applications will likely see this reagent used in the synthesis of increasingly complex natural products, pharmaceuticals, and polymers where the unique electronic properties of the fluorinated benzonitrile moiety are required.
Interdisciplinary Research Opportunities and Future Outlook
The unique structural features of this compound, namely the presence of a fluorine atom, a cyano group, and a reactive organometallic center, position it as a versatile building block with significant potential for interdisciplinary research. The strategic incorporation of fluorine and a nitrile moiety onto the phenylzinc scaffold opens up avenues for exploration in medicinal chemistry, materials science, and chemical biology. The future of this compound chemistry is poised for advancements in the development of novel synthetic methodologies and the expansion of its applications into new scientific domains.
Medicinal Chemistry and Drug Discovery
The introduction of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups. The 3-cyano-4-fluorophenyl moiety is, therefore, a valuable pharmacophore.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of drug molecules containing this group.
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.
Lipophilicity and Bioavailability: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
The cyano group, on the other hand, can act as a hydrogen bond acceptor and a key interactive group with biological targets. It is also a versatile synthetic handle that can be transformed into other functional groups, such as carboxylic acids and amines. nih.gov
Future research in this area will likely focus on the synthesis of novel bioactive molecules incorporating the 3-cyano-4-fluorophenyl scaffold for a range of therapeutic areas, including oncology, infectious diseases, and neurology. The development of efficient and scalable synthetic routes to these complex molecules will be a key challenge.
| Property | Influence of Fluorine | Influence of Cyano Group |
| Metabolic Stability | Increased due to strong C-F bond | Can be a site for metabolic transformation |
| Binding Affinity | Enhanced through electrostatic interactions | Acts as a hydrogen bond acceptor |
| Lipophilicity | Increased | Contributes to polarity |
| Synthetic Versatility | Limited | Readily converted to other functional groups |
Materials Science and Organic Electronics
The electronic properties of the 3-cyano-4-fluorophenyl group make it an attractive component for the design of novel organic materials. The electron-withdrawing nature of both the fluorine and cyano groups can significantly influence the electronic structure of conjugated systems.
Organic Light-Emitting Diodes (OLEDs): The incorporation of this moiety into organic molecules can tune their emission properties, potentially leading to the development of more efficient and stable blue emitters, which remain a challenge in OLED technology.
Organic Photovoltaics (OPVs): The electron-deficient nature of the 3-cyano-4-fluorophenyl unit can be exploited in the design of acceptor materials for organic solar cells.
Organic Field-Effect Transistors (OFETs): The introduction of fluorine can enhance the charge transport properties of organic semiconductors.
Future research will involve the synthesis and characterization of new polymers and small molecules containing the 3-cyano-4-fluorophenyl unit and the evaluation of their performance in electronic devices.
Catalysis and Synthesis
While this compound is primarily a reagent in cross-coupling reactions, the development of catalytic applications for organozinc compounds is an emerging area of research. Future work may explore the potential of this and related organozinc species to act as catalysts or pre-catalysts in various organic transformations.
Furthermore, the demand for functionalized organozinc reagents in a continuous and scalable manner has led to the development of flow chemistry approaches. mdpi.com Future methodologies for the synthesis of this compound will likely focus on continuous flow processes, which offer advantages in terms of safety, efficiency, and scalability over traditional batch methods.
Computational Chemistry and Mechanistic Studies
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and reaction mechanisms of organozinc reagents. Future research will likely employ computational methods to:
Predict the reactivity of this compound with various electrophiles.
Elucidate the mechanism of its formation and participation in cross-coupling reactions.
Design new and more efficient catalytic systems for its application.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-cyano-4-fluorophenylzinc bromide, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves transmetallation of the corresponding aryl halide (e.g., 3-cyano-4-fluorophenyl bromide) with zinc metal. A key step is maintaining anhydrous conditions, as moisture can hydrolyze the organozinc species. Use of polar aprotic solvents (e.g., THF) at −10°C to 0°C minimizes side reactions. Purity can be validated via titration with iodine (to quantify active Zn species) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity . For brominated analogs, FTIR and Raman spectroscopy are effective for detecting functional groups like C≡N and C-F bonds .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess decomposition under air, moisture, and light exposure. Monitor via periodic ¹H NMR to track aryl-zinc bond degradation. Storage in rigorously dried THF at −20°C under argon is recommended. Comparative studies of similar organozinc compounds (e.g., p-cyanophenylzinc bromide) show degradation rates increase above 5°C, with hydrolysis producing aryl byproducts like 3-cyano-4-fluorophenol .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₄BrFNZn), while ¹⁹F NMR distinguishes fluorine environments. For brominated analogs, capillary electrophoresis with UV detection (optimized for chloride/bromide separation) can detect halide byproducts . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in reaction rates (e.g., slower coupling with Pd catalysts) may arise from competitive coordination of the cyano group to the metal center. Use ligand screening (e.g., SPhos, XPhos) to modulate catalyst selectivity. Kinetic studies under inert conditions (glovebox) and in situ monitoring via ³¹P NMR can clarify mechanistic pathways .
Q. What strategies mitigate interference from bromide ions in quantifying this compound in complex matrices?
- Methodological Answer : Bromide interference in ion chromatography or electrophoresis can be minimized using a borate buffer (pH 9.2) to enhance resolution between Br⁻ and organic anions. Alternatively, derivatize bromide with AgNO₃ and quantify via ICP-MS. For trace analysis, isotope dilution (e.g., ⁸¹Br) improves accuracy .
Q. How do steric and electronic effects of the 3-cyano-4-fluoro substituent influence regioselectivity in Negishi couplings?
- Methodological Answer : The electron-withdrawing cyano group activates the aryl-zinc species toward electrophilic cross-coupling but may deactivate certain Pd catalysts. Computational DFT studies (e.g., Fukui indices) predict regioselectivity, while experimental validation with substituted aryl halides identifies steric constraints. For fluorinated analogs, meta-fluorine directs coupling to ortho positions in Pd-mediated reactions .
Q. What are the challenges in scaling up reactions using this compound for multi-step syntheses?
- Methodological Answer : Scale-up risks include exothermic Zn activation and sensitivity to oxygen. Use flow chemistry with inline quenching to control heat and moisture. For multi-step sequences, employ telescoped reactions to avoid isolating pyrophoric intermediates. Safety protocols for organozinc compounds (e.g., PPE, inert gas lines) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
